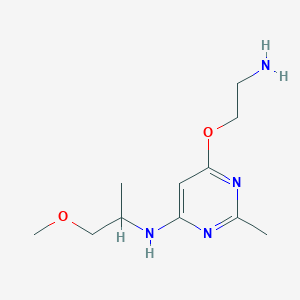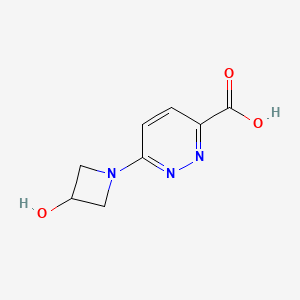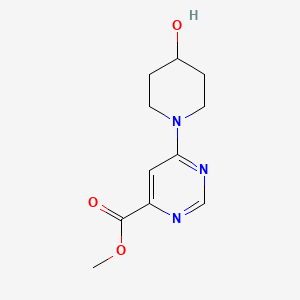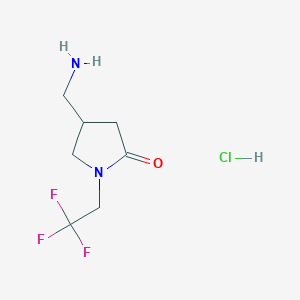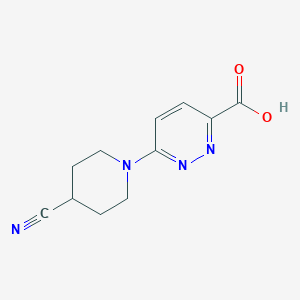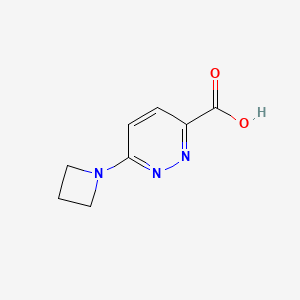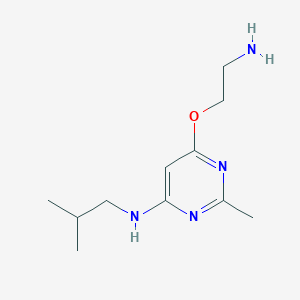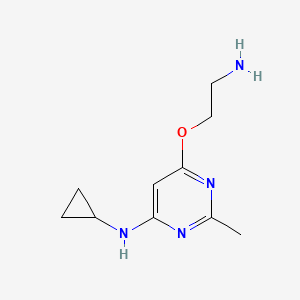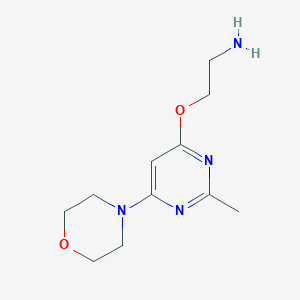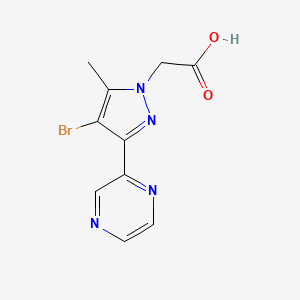
2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H9BrN4O2 and its molecular weight is 297.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazole derivatives, similar in structural relevance to the query compound, have been widely studied for their versatile applications in the synthesis of heterocyclic compounds. These derivatives serve as crucial building blocks for creating a diverse range of heterocyclic compounds due to their reactivity and structural features. For instance, the chemistry of pyrazoline derivatives has been highlighted for generating various heterocyclic frameworks, demonstrating the potential utility of related compounds in synthetic organic chemistry (Gomaa & Ali, 2020; Baumstark et al., 2013).
Biological Activities and Pharmacological Applications
Research on pyrazole derivatives has also been extensive in the realm of medicinal chemistry, where these compounds exhibit a wide range of biological and pharmacological activities. For example, methyl-substituted pyrazoles have been reported to possess significant medicinal properties, displaying a spectrum of biological activities. This underscores the importance of exploring the biological applications of related compounds, including the query chemical, in drug development (Sharma et al., 2021).
Anticancer Applications
One of the remarkable aspects of pyrazoline derivatives is their potential anticancer applications. Studies have synthesized and evaluated various pyrazoline derivatives, aiming to develop new anticancer agents. This research direction highlights the importance of structural modifications and the exploration of novel derivatives, including the query compound, for anticancer activity (Ray et al., 2022).
Neurodegenerative Disorders
Additionally, pyrazoline-containing compounds have been investigated for their therapeutic targets in treating neurodegenerative disorders. The neuroprotective properties of pyrazolines offer insights into the development of new drugs for diseases such as Alzheimer's and Parkinson's, indicating the potential research applications of related compounds in neurodegenerative disease management (Ahsan et al., 2022).
Properties
IUPAC Name |
2-(4-bromo-5-methyl-3-pyrazin-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-6-9(11)10(7-4-12-2-3-13-7)14-15(6)5-8(16)17/h2-4H,5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFHCSXQMOPIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=NC=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidin-4-amine](/img/structure/B1481829.png)
